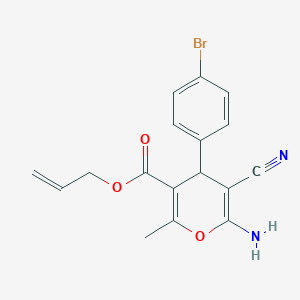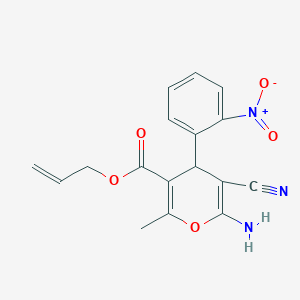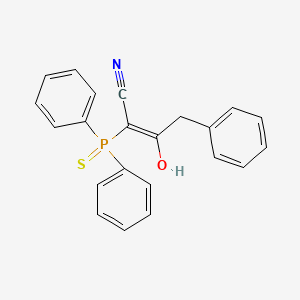![molecular formula C17H18F7N3O3 B4290516 3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL](/img/structure/B4290516.png)
3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL
Overview
Description
3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL is a complex organic compound belonging to the class of triazoloisoquinolines. This compound is characterized by its unique structure, which includes a heptafluoropropyl group, dimethoxy groups, and a tetrahydrotriazoloisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the triazoloisoquinoline core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of certain diseases
Industry: It is used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as cell proliferation, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-tetrahydroisoquinoline: A related compound with a similar core structure but lacking the triazolo and heptafluoropropyl groups.
1,2,4-triazole: Another related compound that shares the triazole ring but differs in the overall structure and functional groups.
Uniqueness
3-(1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)-8,9-DIMETHOXY-5,5-DIMETHYL-2H,3H,5H,6H-[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLIN-3-OL is unique due to its combination of functional groups and structural features. The presence of the heptafluoropropyl group and the triazoloisoquinoline core imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-8,9-dimethoxy-5,5-dimethyl-2,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F7N3O3/c1-13(2)7-8-5-10(29-3)11(30-4)6-9(8)12-25-26-17(28,27(12)13)15(20,21)14(18,19)16(22,23)24/h5-6,26,28H,7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNLJPNGKFIUCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2C3=NNC(N31)(C(C(C(F)(F)F)(F)F)(F)F)O)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-AMINO-4-(4-BROMOPHENYL)-3-(TRIFLUOROMETHYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290443.png)
![6-AMINO-3-(TRIFLUOROMETHYL)-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B4290445.png)


![2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290469.png)
![2-[3-(4-chlorophenyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290476.png)
![N-(4-BROMOPHENYL)-2-{[3-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]SULFANYL}ACETAMIDE](/img/structure/B4290486.png)
![3,6-Bis[(3-bromobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4290493.png)

![METHYL 2-[2-AMINO-3-CYANO-7,7-DIMETHYL-5-OXO-4-(THIOPHEN-3-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B4290505.png)
![(2E,6E)-4-tert-butyl-2,6-bis[(4-methoxy-3-nitrophenyl)methylidene]cyclohexan-1-one](/img/structure/B4290508.png)
![4-(5-{[6-(ethoxycarbonyl)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4290509.png)
![ETHYL 2-[2-AMINO-3-CYANO-4-(3-NITROPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-1-YL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4290523.png)
![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-nitro-1,3-thiazol-2-YL)acetamide](/img/structure/B4290530.png)
